Cas no 1269292-99-0 (2-(1-Phenyl-1H-pyrazol-5-yl)pyridine)

2-(1-Phenyl-1H-pyrazol-5-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine
- 2-(2-phenylpyrazol-3-yl)pyridine
- AKOS022172724
- DTXSID70719051
- 1269292-99-0
-
- インチ: InChI=1S/C14H11N3/c1-2-6-12(7-3-1)17-14(9-11-16-17)13-8-4-5-10-15-13/h1-11H
- InChIKey: HUJQPXVYJNYUQE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=N3
計算された属性
- 精确分子量: 221.095297364g/mol
- 同位素质量: 221.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- XLogP3: 2.5
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029195447-1g |
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine |
1269292-99-0 | 95% | 1g |
516.66 USD | 2021-06-01 | |
Chemenu | CM172689-1g |
2-(1-phenyl-1H-pyrazol-5-yl)pyridine |
1269292-99-0 | 95% | 1g |
$532 | 2024-08-02 | |
Chemenu | CM172689-1g |
2-(1-phenyl-1H-pyrazol-5-yl)pyridine |
1269292-99-0 | 95% | 1g |
$549 | 2021-08-05 | |
Cooke Chemical | BD1282548-1g |
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine |
1269292-99-0 | 95+% | 1g |
RMB 2654.40 | 2025-02-21 | |
Ambeed | A403331-1g |
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine |
1269292-99-0 | 95+% | 1g |
$479.0 | 2024-04-25 |
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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S. Ahmed Chem. Commun., 2009, 6421-6423
2-(1-Phenyl-1H-pyrazol-5-yl)pyridineに関する追加情報
Recent Advances in the Study of 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine (CAS: 1269292-99-0) in Chemical Biology and Pharmaceutical Research
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine (CAS: 1269292-99-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyridine and pyrazole moieties, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for further investigation.
One of the key areas of interest is the compound's ability to interact with protein kinases, which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine exhibit potent inhibitory activity against specific kinases, such as EGFR and ALK, which are often implicated in non-small cell lung cancer (NSCLC). The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for its potential use in targeted therapies.
In addition to its kinase inhibitory properties, 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine has also been investigated for its role in modulating immune responses. A recent preprint on bioRxiv revealed that this compound can act as a small-molecule modulator of the NLRP3 inflammasome, a key component of the innate immune system. The findings suggest that it could be leveraged to develop novel anti-inflammatory agents for conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).
From a synthetic chemistry perspective, advancements have been made in the efficient synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine and its derivatives. A 2022 paper in Organic Letters described a streamlined one-pot synthesis method that improves yield and reduces reaction time, making the compound more accessible for large-scale pharmaceutical applications. This methodological innovation is expected to accelerate the exploration of its therapeutic potential.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine derivatives. Issues such as bioavailability and metabolic stability need to be addressed to translate these findings into clinically viable drugs. Ongoing research is focusing on structural modifications to enhance these properties while maintaining the compound's biological activity.
In conclusion, 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine (CAS: 1269292-99-0) represents a versatile scaffold with significant potential in drug discovery and chemical biology. Its applications span from kinase inhibition to immune modulation, supported by recent advancements in synthetic methodologies. Future research should prioritize addressing pharmacokinetic limitations to unlock its full therapeutic potential.
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